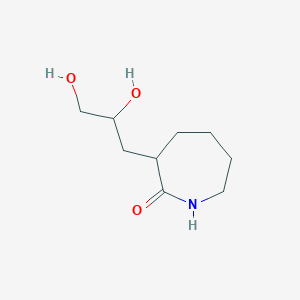

3-(2,3-Dihydroxypropyl)azepan-2-one

Description

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(2,3-dihydroxypropyl)azepan-2-one |

InChI |

InChI=1S/C9H17NO3/c11-6-8(12)5-7-3-1-2-4-10-9(7)13/h7-8,11-12H,1-6H2,(H,10,13) |

InChI Key |

LJIIWBCEUDLUJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)C(C1)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydroxypropyl)azepan-2-one typically involves the reaction of azepan-2-one with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dihydroxypropylamine attacks the carbonyl carbon of azepan-2-one, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroxypropyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amine group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of N-substituted azepan-2-one derivatives.

Scientific Research Applications

3-(2,3-Dihydroxypropyl)azepan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydroxypropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The presence of hydroxyl groups allows for interactions with biological membranes, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Azepanones and Diazepanones

a. 1,3-Dipropyl-1,3-diazepan-2-one (CAS 89913-90-6)

- Molecular Formula : C₁₁H₂₂N₂O

- Key Features : Six-membered diazepan-2-one ring with two propyl substituents.

- Comparison : The smaller ring size (6 vs. 7 members) and absence of hydroxyl groups reduce hydrophilicity compared to 3-(2,3-dihydroxypropyl)azepan-2-one. This likely diminishes aqueous solubility and alters pharmacokinetics .

b. Rapamycin Analogs (e.g., Everolimus)

- Structural Difference: Macrocyclic lactones vs. monocyclic lactams.

- Functional Overlap : Both target mTOR/MEK pathways, but this compound’s smaller structure may offer better blood-brain barrier penetration .

Functional Group Analogs: Dihydroxypropyl Esters

a. (8Z)-2,3-Dihydroxypropyl heptadec-8-enoate

- Source : Isolated from Artemia cysts .

- Molecular Formula : C₂₀H₃₆O₄

- Comparison : A fatty acid ester with a dihydroxypropyl group. While both compounds share the dihydroxypropyl moiety, the ester linkage in this compound contrasts with the lactam ring in this compound, leading to differences in stability and enzymatic degradation .

b. 2,3-Dihydroxypropyl Oleate

- Source : Isolated from Lasiosphaera fenzlii .

- Biological Activity : Exhibits anti-tumor effects against Bel-7402 and C6 cell lines.

- Comparison : The oleate ester’s long alkyl chain enhances lipophilicity, favoring membrane interactions, whereas the azepan-2-one derivative’s lactam ring may improve target specificity for kinase inhibition .

Pharmacological Comparison with MEK Inhibitors

The table below contrasts this compound (TAK733) with other MEK inhibitors:

Key Findings :

- Hydrophilicity : The dihydroxypropyl group in TAK733 may improve solubility compared to more lipophilic analogs like Selumetinib.

- Clinical Status : While TAK733 has shown preclinical promise, Selumetinib and Pimertib are more advanced in clinical trials .

Biological Activity

3-(2,3-Dihydroxypropyl)azepan-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic compound characterized by a seven-membered ring with a hydroxylated side chain. Its molecular formula is , and it features functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar azepan derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

In vitro studies have demonstrated that this compound and its derivatives can inhibit tumor cell proliferation. A notable study indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to exert antioxidant properties, reducing oxidative stress in neuronal cells. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : It has been suggested that this compound could interact with neurotransmitter receptors, potentially influencing synaptic transmission.

- Oxidative Stress Reduction : By scavenging free radicals, the compound helps maintain cellular redox balance.

Research Findings and Case Studies

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential as a lead compound for developing new antimicrobial agents.

Case Study: Anticancer Properties

In another investigation focusing on its anticancer properties, treatment with 50 µM of the compound resulted in a 70% reduction in cell viability in human lung carcinoma cells after 48 hours. The study highlighted the role of apoptosis induction through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.